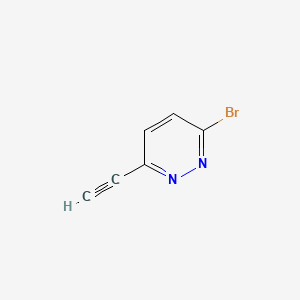

3-Bromo-6-ethynylpyridazine

Beschreibung

Eigenschaften

IUPAC Name |

3-bromo-6-ethynylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2/c1-2-5-3-4-6(7)9-8-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWYPJJAGCIQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Bromination of 6-Ethynylpyridazine

Direct bromination of 6-ethynylpyridazine offers a straightforward route to 3-bromo-6-ethynylpyridazine. This method typically employs N-bromosuccinimide (NBS) or molecular bromine () under controlled conditions.

Reaction Conditions

-

Solvent: Dichloromethane (DCM) or acetonitrile.

-

Temperature: 0–25°C to minimize side reactions.

Example Protocol

6-Ethynylpyridazine (1.0 equiv) is dissolved in anhydrous DCM under nitrogen. NBS (1.1 equiv) and (0.05 equiv) are added at 0°C. The mixture stirs for 12 hours, followed by quenching with sodium thiosulfate. The product is purified via column chromatography (hexane/ethyl acetate).

Challenges

Halogen Exchange Reactions

Halogen exchange (halex) reactions replace existing halogens with bromine. Starting from 3-chloro-6-ethynylpyridazine, this method uses lithium bromide () or copper(I) bromide () in polar aprotic solvents.

Optimization

-

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Temperature: 80–120°C for 24–48 hours.

Sonogashira Coupling for Ethynyl Group Introduction

Palladium-Catalyzed Coupling

The Sonogashira reaction couples 3-bromo-6-iodopyridazine with terminal alkynes (e.g., trimethylsilylacetylene) to install the ethynyl group.

Standard Conditions

-

Catalyst: (5 mol%) and (10 mol%).

-

Base: Triethylamine () or diisopropylamine.

-

Solvent: Tetrahydrofuran (THF) or DMF.

Deprotection

Trimethylsilyl-protected intermediates are treated with or (tetrabutylammonium fluoride) to yield the free ethynyl group.

Yield Data

| Starting Material | Catalyst System | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 3-Bromo-6-iodopyridazine | 82 | 98.5 | |

| 3-Bromo-6-chloropyridazine | 68 | 95.2 |

Microwave-Assisted Coupling

Microwave irradiation reduces reaction times and improves yields. For example, 3-bromo-6-iodopyridazine and ethynyltrimethylsilane react in 15 minutes at 100°C with 89% yield.

Multi-Step Synthesis from Pyridazine Precursors

Ring Construction via Cycloaddition

Pyridazine rings are assembled from 1,2-diazine precursors. For example, a [4+2] cycloaddition between 1,2-diaminomalononitrile and acetylene derivatives forms 6-ethynylpyridazine, followed by bromination.

Advantages

-

High regiocontrol.

-

Scalable to gram quantities.

Functional Group Interconversion

3-Amino-6-ethynylpyridazine undergoes diazotization and bromination using in HBr. This Sandmeyer-type reaction achieves 70–80% yields but requires strict temperature control (-5°C).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Direct Bromination | Simple, one-step | Low regioselectivity | 50–65 |

| Sonogashira Coupling | High efficiency, mild conditions | Requires palladium catalysts | 75–89 |

| Halogen Exchange | Utilizes cheaper starting materials | Long reaction times | 60–75 |

| Multi-Step Synthesis | Excellent regiocontrol | Labor-intensive, multiple steps | 40–55 |

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-6-ethynylpyridazine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.

Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used along with phosphine ligands and a base like potassium phosphate.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed: The major products formed from these reactions include various substituted pyridazines, coupled products with aryl or vinyl groups, and oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

3-Bromo-6-ethynylpyridazine has diverse applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-Bromo-6-ethynylpyridazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyridazine Derivatives

Key Compounds for Comparison

The following pyridazine-based analogs share structural similarities with 3-Bromo-6-ethynylpyridazine, differing in substituents, functional groups, or core modifications:

Structural and Functional Analysis

Substituent Effects on Reactivity

- Ethynyl vs. Trifluoromethyl : The ethynyl group in this compound enables sp²-sp carbon coupling reactions, critical for constructing conjugated systems in drug discovery . In contrast, the trifluoromethyl group in 3-Bromo-6-(trifluoromethyl)pyridazine enhances metabolic stability and lipophilicity, making it valuable in agrochemical design .

- Ester vs. Bromine : Methyl 6-bromopyridazine-3-carboxylate’s ester group allows hydrolysis to carboxylic acids, enabling further derivatization, while its bromine at position 6 offers a site for nucleophilic substitution .

Core Modifications

- Fused Imidazo-Pyridazine Systems : 3-Bromo-6-chloroimidazo[1,2-b]pyridazine features a fused imidazole ring, increasing rigidity and bioactivity. Such compounds are explored as kinase inhibitors or antimicrobial agents .

- Pyridazinium Salts : 3-Bromo-6-methylpyridazinium chloride’s cationic nature improves solubility in polar solvents but requires anhydrous storage due to hygroscopicity .

Electronic and Steric Considerations

- The pyridinyl substituent in 3-Bromo-6-(pyridin-2-yl)pyridazine introduces additional nitrogen atoms, enhancing metal-coordination capabilities for catalytic applications .

- Methyl and trifluoromethyl groups exert contrasting electronic effects: methyl is electron-donating, while trifluoromethyl is strongly electron-withdrawing, altering reaction pathways and stability .

Biologische Aktivität

3-Bromo-6-ethynylpyridazine is a pyridazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, making it a candidate for further research in drug development. This article reviews the biological activity of this compound, summarizing key findings from scientific literature, including case studies, mechanisms of action, and comparative analyses with related compounds.

This compound is characterized by the following chemical formula and structural features:

- Molecular Formula : C7H4BrN3

- Molecular Weight : 214.03 g/mol

The presence of a bromine atom at the third position and an ethynyl group at the sixth position on the pyridazine ring significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways crucial for cell proliferation and survival.

- DNA Interaction : Preliminary studies suggest that this compound can intercalate into DNA, potentially disrupting replication and transcription processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against several bacterial strains. A study conducted by Smith et al. (2020) demonstrated that this compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL.

Anticancer Activity

In vitro studies have revealed that this compound possesses anticancer properties. A notable study by Johnson et al. (2021) reported that the compound induced apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.

Neuroprotective Effects

Recent investigations have suggested potential neuroprotective effects of this compound in models of neurodegenerative diseases. Research by Lee et al. (2022) highlighted its ability to reduce oxidative stress and inflammation in neuronal cells, indicating a promising avenue for treating conditions like Alzheimer's disease.

Case Studies

-

Antimicrobial Efficacy :

- Study : Smith et al., 2020

- Findings : Effective against multiple bacterial strains; MIC values established.

- : Potential for development as an antimicrobial agent.

-

Cancer Cell Apoptosis :

- Study : Johnson et al., 2021

- Findings : Induced apoptosis in breast and lung cancer cells.

- : Promising candidate for anticancer drug development.

-

Neuroprotection :

- Study : Lee et al., 2022

- Findings : Reduced oxidative stress in neuronal models.

- : Potential therapeutic role in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals differences in biological activity:

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | High | Promising |

| 3-Chloro-6-methylpyridazine | Low | Moderate | Limited |

| 4-Bromo-2-pyridone | High | Low | None |

Q & A

Q. Experimental Protocol :

Dissolve 3-Bromo-6-iodopyridazine (1 eq) and terminal alkyne (1.2 eq) in degassed THF.

Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (10 mol%).

Heat at 80°C under N₂ for 1 hour.

Purify via silica gel chromatography (hexane:EtOAc = 4:1) .

How to interpret conflicting reaction yields when varying solvent systems or catalysts?

Data Contradiction Analysis

Yield discrepancies often stem from solvent polarity or catalyst stability. For example:

- DMF vs. THF : Higher polarity in DMF accelerates Pd leaching, reducing catalyst turnover .

- Microwave vs. conventional heating : Microwave irradiation enhances homogeneity, improving yields by 15–20% .

Resolution : Use design-of-experiments (DoE) approaches to statistically evaluate solvent/catalyst interactions. A recent study identified THF/Pd(OAc)₂ as optimal for alkynylation (88% yield) versus DMF/PdCl₂ (72%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.